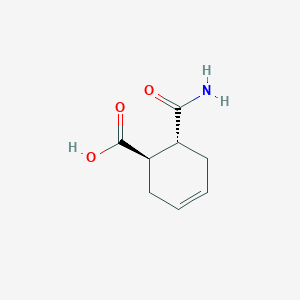
(1R)-2,2-Difluorocyclopropanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the chemical formula, molecular weight, and structural formula. It might also include information on the appearance of the compound (e.g., color, state of matter under normal conditions) and any notable physical or chemical properties .
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or other substances needed .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical and Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique
Amine-Functionalized Sorbents for Environmental Applications
Amine-functionalized sorbents have shown great promise for environmental applications, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study by Ateia et al. (2019) provides a critical review of the development and application of amine-containing sorbents for PFAS removal, highlighting the effectiveness of these materials in treating municipal water and wastewater at relatively low PFAS concentrations. The removal efficiency of PFAS by aminated sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This research underscores the importance of functional groups, such as amines, in designing materials for environmental remediation Ateia et al., 2019.
Advanced Oxidation Processes for Nitrogen-Containing Hazardous Compounds
The degradation of nitrogen-containing compounds, including aliphatic and aromatic amines, dyes, and pesticides, through advanced oxidation processes (AOPs) has been reviewed by Bhat and Gogate (2021). This review discusses the efficacy of various AOPs in mineralizing these recalcitrant compounds and improving treatment schemes. The focus on amine- and azo-based compounds in this context suggests the relevance of understanding the behavior and reactivity of functional groups like those in (1R)-2,2-Difluorocyclopropan-1-amine hydrochloride for environmental and industrial applications Bhat & Gogate, 2021.
Applications in CO2 Capture and Separation
Amine-functionalized metal–organic frameworks (MOFs) have been explored for their potential in CO2 capture and separation. The review by Lin et al. (2016) discusses the synthesis, structures, and properties of amine-functionalized MOFs, highlighting the benefits of amino functionality towards CO2 adsorption. This research area is particularly relevant for applications in greenhouse gas mitigation and environmental sustainability. The strong interaction between CO2 and basic amino functionalities demonstrates the utility of specific functional groups in addressing contemporary environmental challenges Lin et al., 2016.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R)-2,2-difluorocyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNWLHFBOKGGL-HSHFZTNMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
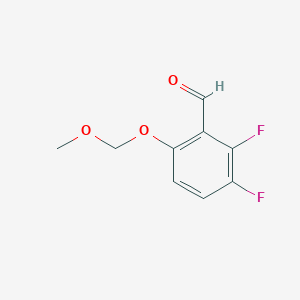
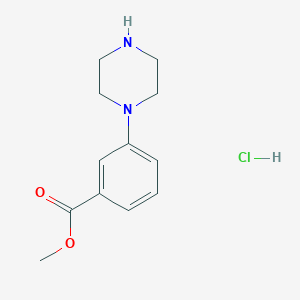
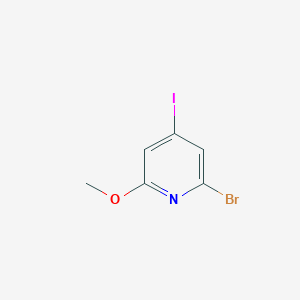
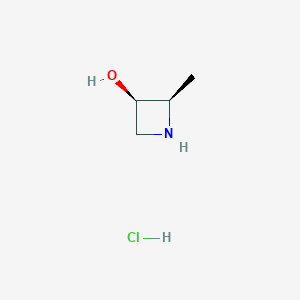
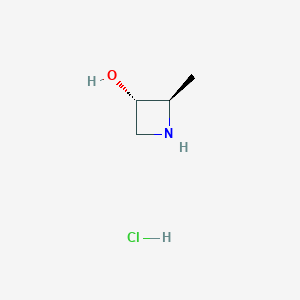
![6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid](/img/structure/B6301576.png)
![Dimethyl 5,6,11,12-tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylate](/img/structure/B6301587.png)
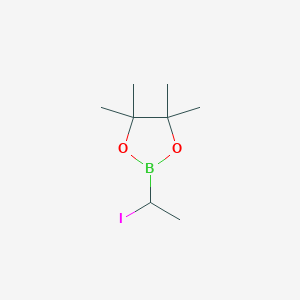
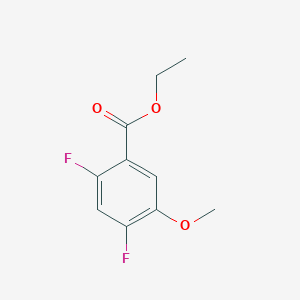

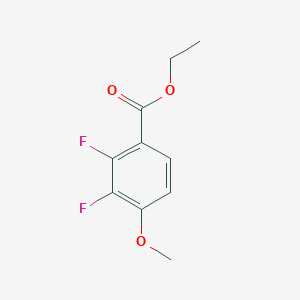

![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)
